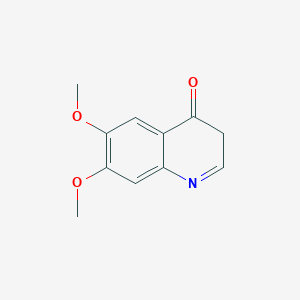

6,7-dimethoxyquinolin-4(3H)-one

Overview

Description

6,7-dimethoxyquinolin-4(3H)-one, also known as DMQ, is a heterocyclic organic compound that has been of interest in scientific research due to its potential therapeutic effects. DMQ is a derivative of quinoline and has been synthesized using various methods.

Scientific Research Applications

Cerebroprotective Activity

6,7-Dimethoxyquinazolin-4(3H)-one derivatives have shown promising cerebroprotective properties. A study synthesized novel derivatives with neuroactive amino acids and dipeptides, finding some compounds with significant cerebrotropic activity, which could be useful for treating neurodegenerative processes like Alzheimer's disease and cerebral ischemia (Chiriapkin et al., 2022).

Synthesis and Evaluation of Sigma-2 Receptor Probe

Research on derivatives of 6,7-dimethoxyquinolin-4(3H)-one has led to the development of probes for sigma-2 receptors, which are relevant in studying neurological processes and potentially in drug development (Xu et al., 2005).

Potential in Treating Hypertension

Certain analogs of 3-benzylquinazolin-4(3H)-ones, like DFMQ-19, show potential as drug candidates for hypertension treatment. Studies have developed methods to determine these compounds in plasma and explored their pharmacokinetics (Chang et al., 2016).

Vasorelaxant and Antihypertensive Effects

6,7-Dimethoxyquinazolin-4(3H)-one derivatives have demonstrated vasorelaxant and antihypertensive effects, offering potential therapeutic applications in hypertension management. These effects are achieved through the inhibition of calcium flux (Li et al., 2016).

Novel Reactions for Chemical Synthesis

This compound derivatives have been utilized in various novel chemical reactions, contributing to advancements in organic synthesis and the development of new synthetic methodologies (Nyerges et al., 2005).

Photolabile Protecting Group

Studies have explored the use of brominated hydroxyquinoline, a derivative, as a photolabile protecting group for carboxylic acids, with applications in biological research and chemistry (Fedoryak & Dore, 2002).

Anticonvulsant Properties

1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have displayed significant anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy treatment (Gitto et al., 2009).

Synthetic Routes to Other Compounds

Efficient synthetic routes to 3-aminoquinolines from this compound derivatives have been developed, facilitating the synthesis of pharmacologically relevant compounds (Wang et al., 2004).

Synthesis of Enantiomers

Dynamic kinetic resolution has been used to synthesize both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlighting the compound's utility in stereoselective synthesis (Paál et al., 2008).

Anticancer Agents

6,7-Methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, structurally related to this compound, have shown potent anticancer activities, suggesting their potential as new leads in cancer therapy (Chen et al., 2013).

Alkaloid Synthesis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has been used in the synthesis of various alkaloids, demonstrating its versatility in organic and medicinal chemistry (Blank & Opatz, 2011).

Development of New Medications

Synthesis of key intermediates like this compound is crucial in the development of new medications, as exemplified by the synthesis of cabozantinib, a cancer drug (Fang et al., 2019).

Biochemical Analysis

Biochemical Properties

6,7-Dimethoxyquinolin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as the N-methyl-D-aspartate (NMDA) receptor, which regulates synaptic transmission . The interaction between this compound and the NMDA receptor involves binding to the receptor site, leading to modulation of its activity. Additionally, this compound can interact with other proteins and biomolecules, influencing their function and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound’s inhibition of the NMDA receptor is achieved through direct binding to the receptor site, resulting in altered receptor activity . Additionally, this compound can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and context. Changes in gene expression are also a key aspect of the compound’s molecular mechanism, as it can influence transcriptional regulators and other factors involved in gene regulation.

properties

IUPAC Name |

6,7-dimethoxy-3H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPZXZSDYBVSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625989 | |

| Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

304904-61-8 | |

| Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

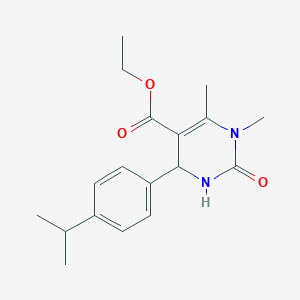

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)